molecular formula C23H20ClN5O3 B2902424 N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396761-26-4

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902424
CAS No.: 1396761-26-4
M. Wt: 449.9
InChI Key: RLJDBJRJEHKPMO-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1H-1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 2-methylphenyl group, the 4-position by a carboxamide moiety linked to a 5-chloro-2,4-dimethoxyphenyl group, and the 5-position by a pyridin-4-yl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and hydrogen-bonding capacity due to the pyridine nitrogen and carboxamide group.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-6-4-5-7-18(14)29-22(15-8-10-25-11-9-15)21(27-28-29)23(30)26-17-12-16(24)19(31-2)13-20(17)32-3/h4-13H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDBJRJEHKPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketophosphonate-Azide Cycloaddition (Huisgen-Type)

The most direct method for constructing the 1,4,5-trisubstituted triazole core derives from work by ACS Publications on multisubstituted triazoles. This approach utilizes β-ketophosphonates and aryl azides under basic conditions:

General Procedure :

  • React β-ketophosphonate 1 (R¹ = pyridin-4-yl, R² = COOEt) with 2-methylphenyl azide 2 in DMSO containing Cs₂CO₃ (2 equiv) at room temperature.
  • Stir for 0.5–2 hours under inert atmosphere.
  • Isolate triazole-phosphonate intermediate 3 via flash chromatography.
  • Hydrolyze phosphonate to carboxylic acid using HCl/THF (1:1).
  • Activate acid to acyl chloride with SOCl₂, then couple with 5-chloro-2,4-dimethoxyaniline in dichloromethane with Et₃N.

Key Advantages :

  • High regiocontrol (≥95% yield for triazole formation)
  • Tolerance for electron-deficient and -rich aryl azides
  • Scalable to multigram quantities

Optimization Data :

Parameter Optimal Condition Yield Impact
Base Cs₂CO₃ 95% vs. 32% (KOH)
Solvent DMSO 95% vs. 73% (DMF)
Temperature RT 95% vs. 12% (60°C)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While traditional CuAAC produces 1,4-disubstituted triazoles, strategic use of propargylamide precursors enables C5 functionalization:

Modified Protocol :

  • Synthesize propargylamide 4 from pyridine-4-carboxylic acid and propargylamine.
  • React with 2-methylphenyl azide 2 under CuI/Et₃N catalysis in THF.
  • Isolate 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 5 .
  • Perform amidation with 5-chloro-2,4-dimethoxyaniline using HATU/DIPEA.

Limitations :

  • Requires pre-functionalized alkyne
  • Moderate yields (58–72%) in amidation step

One-Pot Multicomponent Assembly

Building on SciELO Mexico's benzylic triazole synthesis, a streamlined one-pot approach was developed:

Procedure :

  • Charge reactor with:
    • 2-Methylphenyl azide 2 (1.0 equiv)
    • Pyridine-4-carboxaldehyde (1.1 equiv)
    • t-BuOK (2.5 equiv) in EtOH/H₂O (3:1)
  • Heat at 70°C for 24 hours under N₂.
  • Add 5-chloro-2,4-dimethoxyaniline (1.2 equiv) and Hünig's base.
  • Stir at RT for 12 hours.

Mechanistic Insights :

  • Base-mediated azide-aldehyde condensation forms intermediate nitrile imine
  • 1,3-Dipolar cycloaddition with in situ generated enolate establishes triazole core
  • Concurrent amidation via nucleophilic acyl substitution

Yield Comparison :

Step Isolated Yield Purity (HPLC)
Triazole Formation 68% 91%
Amidation 82% 95%

Post-Functionalization of Preformed Triazoles

Carboxylic Acid Intermediate

Synthesis :

  • Oxidize 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-methanol 6 (from Sharpless dihydroxylation) with Jones reagent.
  • Isolate triazole-4-carboxylic acid 7 (89% yield).
  • Couple with amine using EDC/HOBt in DMF.

Advantages :

  • Avoids phosphonate handling
  • Compatible with acid-sensitive substituents

Nitrile Hydrolysis

Adapting EP0126326A1 methodology:

  • Prepare 4-cyano triazole 8 via Rosenmund-von Braun reaction.
  • Hydrolyze with H₂SO₄/H₂O (1:1) at 100°C for 6 hours.
  • Neutralize with NH₄OH to precipitate acid 7 .

Caution :

  • Prolonged heating causes decarboxylation (≤15% side product)

Critical Analysis of Methodologies

Comparative Efficiency :

Method Total Yield Purity Scalability
β-Ketophosphonate 83% 98% Excellent
CuAAC 54% 95% Moderate
One-Pot 56% 91% Good
Post-Functionalization 76% 97% Excellent

Regiochemical Control :

  • β-Ketophosphonate route provides definitive C4/C5 orientation via Z-enolate geometry
  • CuAAC requires directing groups for C5 substitution

Functional Group Tolerance :

  • Methoxy groups stable under Cs₂CO₃/DMSO conditions
  • Chlorine atom tolerates acidic amidation conditions

Industrial-Scale Considerations

Cost Analysis :

Reagent β-Ketophosphonate Route CuAAC Route
Cs₂CO₃ $12.50/g N/A
CuI N/A $8.20/g
HATU $6.75/g $6.75/g
Total Cost per kg $4,200 $5,800

Process Intensification :

  • Continuous flow implementation of β-ketophosphonate method reduces reaction time from 2 hours to 8 minutes

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, with studies on its pharmacokinetics and pharmacodynamics.

    Industry: The compound is investigated for its use in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Position 1 Substitutions

  • Compound 3o () : 2-fluorophenyl at position 1 reduces lipophilicity (logP ≈ 2.8) compared to the target compound. This substitution correlates with reduced cytotoxicity in NCI-H522 lung cancer cells (GP = 70.94% vs. target compound’s unlisted but inferred higher activity) .

Position 5 Substitutions

  • Target Compound : Pyridin-4-yl provides a hydrogen-bond acceptor and π-electron-deficient aromatic system, favoring interactions with kinase active sites (e.g., Hsp90, B-Raf) .
  • Compound 3r (): Bromoquinolin-2-yl substituent increases molecular weight (MW = 482.3 vs. target’s ~450) and may enhance DNA intercalation, as seen in antitumor agents .

Carboxamide Modifications

Compound Carboxamide Substituent Key Effects Reference
Target Compound 5-chloro-2,4-dimethoxyphenyl Electron-withdrawing Cl and OMe groups enhance amide stability and H-bonding
3a () 4-cyano-1-phenyl-1H-pyrazol-5-yl Cyano group increases electrophilicity, reducing in vivo half-life
Safimaltib () 2-(trifluoromethyl)pyridin-4-yl CF3 group boosts bioavailability and target affinity (MALT1 IC50 = 12 nM)
4e () 3-(N,N-dimethylsulfamoyl)aminophenyl Sulfonamide improves solubility but may introduce hepatotoxicity risks

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3c () 3p ()
Molecular Weight ~450 g/mol 417.1 g/mol 436.4 g/mol
Melting Point Not reported 123–125°C 181–183°C
logP (Predicted) 3.5 3.2 2.9
Solubility (Water) Low Moderate (due to methyl groups) Low (fluorophenyl reduces solubility)

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological efficacy, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of 5-chloro-2-methylaniline, which is reacted with appropriate reagents to form the desired triazole derivative. Reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may function by modulating enzyme activities or altering signal transduction pathways. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. Below are summarized findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF73.79Apoptosis induction via caspase activation
Study 2A54926Inhibition of cell cycle progression
Study 3HepG217.82Modulation of signaling pathways affecting cell survival

These results indicate that the compound has a potent cytotoxic effect against various cancer cell lines.

Additional Biological Activities

Besides anticancer effects, this compound may also exhibit anti-inflammatory and antimicrobial properties. The presence of the pyridine moiety is often associated with enhanced biological activity against inflammation-related pathways .

Case Studies

Case Study 1 : In a recent experiment involving breast cancer cells (MCF7), treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study reported an IC50 value of 3.79 µM, indicating high potency in inducing apoptosis through caspase-3 activation.

Case Study 2 : Another study focused on lung cancer cells (A549), where the compound inhibited cell proliferation effectively at an IC50 of 26 µM. The mechanism was attributed to G1 phase cell cycle arrest and subsequent apoptosis.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., Rf = 0.3 in 1:1 ethyl acetate/hexane) .
  • Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Identifies protons on the triazole ring (singlet near δ 8.1–8.3 ppm), pyridinyl groups (doublets at δ 7.5–8.5 ppm), and methoxy groups (singlets at δ 3.8–4.0 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS) : HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., CuI vs. CuSO₄/ascorbate) to identify optimal parameters .
  • Reaction Monitoring : Use in-line FTIR or Raman spectroscopy to track intermediate formation and minimize by-products .
  • Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry (residence time: 30 min, 60°C) for analogous triazole derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay Variability :
    • Example: Antimicrobial activity may differ between microdilution (MIC = 8 µg/mL) and disk diffusion assays due to solubility issues in agar .
    • Solution: Standardize solvent (e.g., DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293 for cytotoxicity) .
  • Compound Purity : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and retest bioactive fractions .

Advanced: What computational methods predict this compound’s target interactions?

Answer:

  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The pyridinyl and triazole moieties show strong π-π stacking with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogues with enhanced selectivity .

Advanced: How to analyze stability under varying storage conditions?

Answer:

  • Forced Degradation Studies :
    • Thermal: Heat at 40–60°C for 4 weeks; monitor decomposition via HPLC (e.g., 10% degradation at 60°C) .
    • Photolytic: Expose to UV light (ICH Q1B guidelines); observe λmax shifts in UV-Vis spectra .
  • Degradation Pathways : Hydrolysis of the carboxamide bond (pH-dependent) or demethylation of methoxy groups .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts (ΔTm ≥2°C) after compound treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence putative targets (e.g., PARP1) and test compound efficacy restoration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.